molecular formula C21H23N3O3 B11698168 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11698168
M. Wt: 365.4 g/mol
InChI Key: UMCSDNAWBPUNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-DIMETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazoloisoquinoline core, which is fused with a trimethoxyphenyl group and two methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 5,5-DIMETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon further cyclization with an appropriate reagent, forms the triazoloisoquinoline core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

5,5-DIMETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

When compared to similar compounds, 5,5-DIMETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of 5,5-DIMETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE lies in its ability to combine the properties of both the trimethoxyphenyl and triazoloisoquinoline moieties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C21H23N3O3/c1-21(2)12-13-8-6-7-9-15(13)20-23-22-19(24(20)21)14-10-16(25-3)18(27-5)17(11-14)26-4/h6-11H,12H2,1-5H3

InChI Key

UMCSDNAWBPUNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.